molecular formula C16H19N3O3S B2459879 Cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-08-9

Cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2459879
CAS RN: 851802-08-9
M. Wt: 333.41
InChI Key: FVCOBEJTDLJYBG-UHFFFAOYSA-N
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Description

Cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the synthesis of heterocyclic compounds, highlighting the utility of microwave-assisted processes under catalyst- and solvent-free conditions. This methodology, exemplified in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, may be applicable to similar compounds, including the target molecule, for synthesizing novel derivatives with potential biological activity or for material science applications (Moreno-Fuquen et al., 2019).

Cyclisation of N-Acylated Derivatives

The cyclisation processes of N-acylated derivatives, such as those involving nitroaniline derivatives, offer insights into the chemical transformations that can be applied to similar structures. These transformations are crucial for the synthesis of complex heterocyclic compounds, which may have pharmaceutical or material applications (Machin et al., 1976).

Novel Histamine H3-Receptor Antagonist Synthesis

The synthesis of cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone (ciproxifan), a reference antagonist for the histamine H3 receptor, demonstrates a key reaction sequence that might be analogous to processes applicable to the target molecule for the development of new pharmaceutical agents (Stark, 2000).

Anti-inflammatory and Analgesic Activity of Heterocyclic Compounds

The evaluation of heterocyclic compounds synthesized through the reaction of specific ketones with amines for anti-inflammatory and analgesic activities illustrates the biological relevance of chemical synthesis studies. Such methodologies may be applicable to the synthesis and testing of derivatives of the target compound for potential therapeutic uses (Sondhii et al., 1996).

properties

IUPAC Name

cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-15(13-3-1-2-4-13)18-10-9-17-16(18)23-11-12-5-7-14(8-6-12)19(21)22/h5-8,13H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCOBEJTDLJYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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